
Coumarin, 3-amino-4-anilino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coumarin, 3-amino-4-anilino- is an organic compound that belongs to the class of coumarin derivatives. It is widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of coumarin, 3-amino-4-anilino- is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways. It has also been shown to induce apoptosis in cancer cells, suggesting a potential role in cancer therapy.
Biochemical and Physiological Effects
Coumarin, 3-amino-4-anilino- has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are associated with many chronic diseases. It has also been shown to inhibit the growth and proliferation of cancer cells, suggesting a potential role in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of coumarin, 3-amino-4-anilino- is its ease of synthesis. It can be prepared in high purity and yield using a simple and efficient method. It also exhibits excellent sensitivity and selectivity, making it a valuable tool in analytical chemistry. However, one of the limitations of coumarin, 3-amino-4-anilino- is its potential toxicity. It should be handled with care and used in accordance with safety guidelines.
Orientations Futures
There are several future directions for research on coumarin, 3-amino-4-anilino-. One area of interest is its potential use in cancer therapy. Further studies are needed to determine its efficacy and safety in vivo. Another area of interest is its use as a fluorescent probe for the detection of biomolecules. Coumarin, 3-amino-4-anilino- has the potential to be used in a wide range of applications, including drug discovery, environmental monitoring, and medical diagnostics.
Conclusion
In conclusion, coumarin, 3-amino-4-anilino- is a valuable compound with several potential applications in scientific research. Its ease of synthesis, excellent sensitivity and selectivity, and potential therapeutic properties make it an attractive option for researchers. Further studies are needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
Coumarin, 3-amino-4-anilino- can be synthesized by reacting 3-aminocoumarin and aniline in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis method is simple and efficient, making it an attractive option for researchers.
Applications De Recherche Scientifique
Coumarin, 3-amino-4-anilino- has several potential applications in scientific research. It has been studied for its anti-inflammatory, antioxidant, and antitumor properties. It has also been used as a fluorescent probe for the detection of metal ions and amino acids. Coumarin, 3-amino-4-anilino- has been shown to exhibit excellent sensitivity and selectivity, making it a valuable tool in analytical chemistry.
Propriétés
Numéro CAS |
59288-13-0 |
|---|---|
Formule moléculaire |
C15H12N2O2 |
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
3-amino-4-anilinochromen-2-one |
InChI |
InChI=1S/C15H12N2O2/c16-13-14(17-10-6-2-1-3-7-10)11-8-4-5-9-12(11)19-15(13)18/h1-9,17H,16H2 |
Clé InChI |
ULHWIGAMNYDVGS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)OC3=CC=CC=C32)N |
SMILES canonique |
C1=CC=C(C=C1)NC2=C(C(=O)OC3=CC=CC=C32)N |
Autres numéros CAS |
59288-13-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





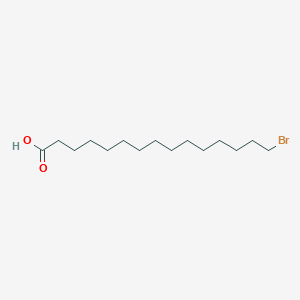

![1-[2-(1-Hydroxycyclopropyl)ethyl]cyclopropanol](/img/structure/B179507.png)
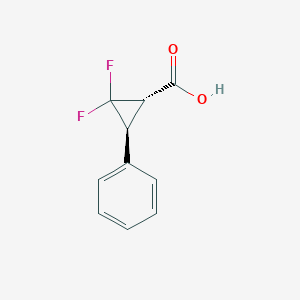
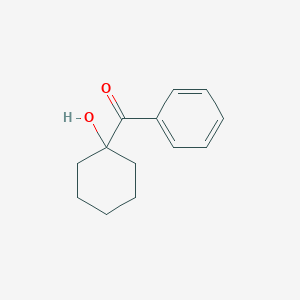
![1,3,4,5,6,7-Hexahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B179524.png)
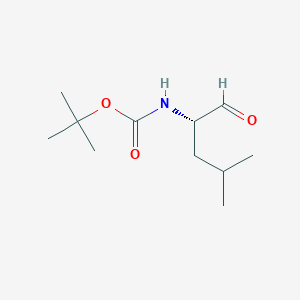

![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B179534.png)
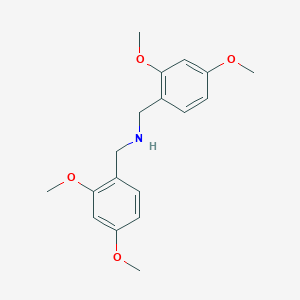

![Ethanol, 2-[2-[2-(hexyloxy)ethoxy]ethoxy]-](/img/structure/B179541.png)